5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a cyclopropyl group at position 5, and a 4-methylphenyl carboxamide moiety at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as reported in recent crystallographic studies .
Properties
IUPAC Name |
5-cyclopropyl-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-7-11-15(12-8-13)20-19(24)17-18(14-9-10-14)23(22-21-17)16-5-3-2-4-6-16/h2-8,11-12,14H,9-10H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZZPZDVUJJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with phenyl azide under copper-catalyzed conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is C₁₅H₁₈N₄O₂. The compound features a cyclopropyl group and a triazole moiety, which are significant for its biological activities. The triazole ring is known for its diverse pharmacological effects, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is linked to these anticancer properties due to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking .
Table 1: Comparison of Anticancer Activities of Triazole Derivatives
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| This compound | Cyclopropyl & Triazole | High cytotoxicity against multiple cancer cell lines |
| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorine substituent | Moderate cytotoxicity |
| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-ylphosphonate | Phosphonate group | Variable activity |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that triazole derivatives can inhibit bacterial growth and possess antifungal activity. The structural characteristics of this compound contribute to its effectiveness as an antimicrobial agent .
Neuroprotective Applications
Recent studies have explored the potential of triazole-containing compounds in neuroprotection. The unique structure of this compound may allow it to interact with neurotoxic aggregates associated with neurodegenerative diseases like Parkinson's disease. This interaction can potentially inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegeneration .
Case Study: Neuroprotective Potential
In a study focusing on neuroprotective agents based on triazoles, compounds were designed to inhibit alpha-synuclein aggregation effectively. The findings suggested that modifications in the triazole core could enhance binding interactions with target proteins involved in neurodegenerative processes .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with chloro (electron-withdrawing) and methoxy (strong electron-donating) substituents in analogs .
Physicochemical Properties
Comparative physicochemical data (experimental and calculated):
Analysis :
- The target compound’s lower logP compared to D731-0535 reflects reduced lipophilicity due to the para-methylphenyl group versus ortho-ethoxyphenyl .
Crystallographic and Intermolecular Interactions
Crystal structures of the target compound and analogs reveal distinct packing motifs influenced by substituents:
- Target Compound : Exhibits C–H⋯N and C–H⋯π interactions, with dihedral angles of ~56° between aryl rings, indicating significant molecular twist .
- ZIPSEY and LELHOB : Feature additional hydrogen bonds (e.g., O–H⋯N in ZIPSEY) and π-stacking due to oxazole or chlorophenyl groups, stabilizing their lattices .
- Halogen Effects : Chloro-substituted analogs (e.g., ZIPSEY) show stronger C–H⋯Cl interactions compared to the target compound’s methyl-driven van der Waals forces .
Biological Activity
5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. The unique structural features of this compound, particularly the cyclopropyl group and the phenyl substituents, contribute to its biological efficacy.
Structural Characteristics
The molecular formula of this compound is C_{15}H_{18}N_{4}O_{2}. The presence of the cyclopropyl group provides conformational rigidity, which is advantageous for enhancing interactions with biological targets. The crystal structure analysis reveals significant intermolecular interactions that influence its biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group; 4-methylphenyl substituent | Anticancer and antimicrobial properties |
| 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl group; Fluorophenyl substituent | Anticancer activity |
| 5-cyclopropyl-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl group; Chlorophenyl substituent | Antimicrobial properties |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The proposed mechanism of action involves interference with microtubule dynamics, which is crucial for cell division and tumor growth.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
- Mechanism : Induction of apoptosis via caspase activation and modulation of p53 expression levels.
Antimicrobial Properties
In addition to its anticancer capabilities, this compound also exhibits antimicrobial properties. The triazole moiety is known for its ability to disrupt cellular processes in bacteria and fungi. Research findings suggest:
- Activity Against : Various strains of bacteria and fungi.
- Mechanism : Potential inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
-
Study on Anticancer Activity :
- Conducted on MCF-7 cells.
- Results showed a significant reduction in cell viability with an IC50 value in the micromolar range.
- Flow cytometry analysis indicated that the compound induces apoptosis.
-
Study on Antimicrobial Activity :
- Evaluated against Staphylococcus aureus and Escherichia coli.
- Demonstrated effective inhibition at low concentrations.
Q & A
Q. What are the optimal synthetic routes for 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition and condensation. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the triazole core. Intermediate purification via column chromatography and characterization by NMR (¹H/¹³C) and HPLC ensures structural fidelity. For example, analogous triazole syntheses employ aryl isocyanides and azides under mild conditions . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of azide to alkyne) and using catalysts like CuI (5 mol%) in DMF at 60°C .
Q. How can researchers address the compound’s low aqueous solubility in biological assays?
- Methodological Answer : Low solubility (common in triazole derivatives ) can be mitigated via:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins for in vitro studies.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the cyclopropane or phenyl rings.
- Salt formation : Convert the carboxamide to a sodium salt via base treatment.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. Validate solubility improvements using dynamic light scattering (DLS) and UV-Vis spectroscopy .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) to confirm proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm). ¹³C NMR for carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm for purity assessment (>95%).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: ~347.4 g/mol) .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in cycloaddition reactions .
- Reaction Path Search : Apply the AFIR method to identify low-energy pathways and optimal catalysts (e.g., Cu vs. Ru).
- Machine Learning : Train models on PubChem data to predict reaction yields based on substituent electronic parameters (Hammett σ values) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) using statistical tools like R or Python. Adjust for variables (e.g., assay pH, cell line).
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed DMSO concentration, same ATP levels in kinase assays).
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How to design a mechanistic study for the compound’s enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Use varying substrate concentrations (0.1–10× Km).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-protein interactions (PDB ID: e.g., 3ERT for estrogen receptors). Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in live cells by monitoring protein denaturation shifts via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
